Cas no 143306-65-4 (4-Hydroxy-3,3-dimethyl-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester)

4-Hydroxy-3,3-dimethyl-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester 化学的及び物理的性質
名前と識別子
-
- 1-Piperidinecarboxylicacid, 4-hydroxy-3,3-dimethyl-, 1,1-dimethylethyl ester
- 4-Hydroxy-3,3-dimethyl-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester
- 1-Boc-4-hydroxy-3,3-dimethylpiperidine
- Tert-Butyl 4-Hydroxy-3,3-Dimethylpiperidine-1-Carboxylate
- 4-hydroxy-3,3-dimethyl-piperidine-1-carboxylic acid tert-butyl ester
- A808054
- ACMC-20n2gw
- AG-D-85673
- CTK4C3565
- I12-0574
- SureCN2777507
- t-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate
- tert-butyl 3,3-dimethyl-4-oxidanyl-piperidine-1-carboxylate
- 1-Boc-3,3-dimethylpiperidin-4-ol
- QZMUVNRDYLNZDA-UHFFFAOYSA-N
- SB11750
- 1-Piperidinecarboxylic acid, 4-hydroxy-3,3-dimethyl-, 1,1-dimethylethyl ester
- AS-34002
- AKOS015897865
- tert-butyl 4-hydroxy-3,3-dimethyl piperidine-1-carboxylate
- SCHEMBL2777507
- 143306-65-4
- EN300-206514
- SY042404
- TERT-BUTYL4-HYDROXY-3,3-DIMETHYLPIPERIDINE-1-CARBOXYLATE
- CS-0048212
- Z1505702443
- DTXSID30693848
- MFCD11977343
- tert-butyl 4-hydroxy-3,3-dimethyl-piperidine-1-carboxylate
- 1-Boc-4-hydroxy-3,3-dimethylpiperidine, AldrichCPR
- tert-butyl (4R)-4-hydroxy-3,3-dimethyl-piperidine-1-carboxylate
- tert-butyl (4S)-4-hydroxy-3,3-dimethyl-piperidine-1-carboxylate
-
- MDL: MFCD11977343
- インチ: 1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-6-9(14)12(4,5)8-13/h9,14H,6-8H2,1-5H3
- InChIKey: QZMUVNRDYLNZDA-UHFFFAOYSA-N
- ほほえんだ: O([H])C1([H])C([H])([H])C([H])([H])N(C(=O)OC(C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])C([H])([H])C1(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 229.168
- どういたいしつりょう: 229.168
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 268
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 49.8
じっけんとくせい
- PSA: 49.77000
- LogP: 1.95220
4-Hydroxy-3,3-dimethyl-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester セキュリティ情報
- シグナルワード:warning
- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
4-Hydroxy-3,3-dimethyl-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM107014-1g |
tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate |
143306-65-4 | 97% | 1g |
$58 | 2023-03-07 | |
Enamine | EN300-206514-0.5g |
tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate |
143306-65-4 | 95.0% | 0.5g |
$19.0 | 2025-02-20 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1118852-25g |
tert-Butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate |
143306-65-4 | 97% | 25g |
¥5005 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1118852-250mg |
tert-Butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate |
143306-65-4 | 97% | 250mg |
¥144 | 2023-04-15 | |
Enamine | EN300-206514-5.0g |
tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate |
143306-65-4 | 95.0% | 5.0g |
$68.0 | 2025-02-20 | |
Chemenu | CM107014-10g |
tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate |
143306-65-4 | 97% | 10g |
$495 | 2021-08-06 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1118852-1g |
tert-Butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate |
143306-65-4 | 97% | 1g |
¥380 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1118852-5g |
tert-Butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate |
143306-65-4 | 97% | 5g |
¥1518 | 2023-04-15 | |
Enamine | EN300-206514-0.25g |
tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate |
143306-65-4 | 95.0% | 0.25g |
$19.0 | 2025-02-20 | |
eNovation Chemicals LLC | D496486-25G |
tert-butyl 4-hydroxy-3,3-dimethylpiperidine-1-carboxylate |
143306-65-4 | 97% | 25g |
$1190 | 2024-05-23 |
4-Hydroxy-3,3-dimethyl-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester 関連文献
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Daniel E. Rubio-Diaz,Megan E. Pozza,Jordan Dimitrakov,Jason P. Gilleran,M. Monica Giusti,Judith L. Stella,Luis E. Rodriguez-Saona,C. A. Tony Buffington Analyst, 2009,134, 1133-1137
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Xiong Zuo,Jun-Xin Wang,Shun-qin Chang,Qi-Di Wei,Ying Zhou Org. Chem. Front., 2019,6, 1485-1490
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Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620
4-Hydroxy-3,3-dimethyl-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Esterに関する追加情報
Introduction to 4-Hydroxy-3,3-dimethyl-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester (CAS No. 143306-65-4)
4-Hydroxy-3,3-dimethyl-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester, identified by the Chemical Abstracts Service Number (CAS No.) 143306-65-4, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the piperidine class of heterocyclic structures, which are widely recognized for their diverse biological activities and roles as pharmacophores in drug development. The unique structural features of this molecule, including its hydroxyl group and tert-butyl ester moiety, contribute to its potential as a key intermediate in the synthesis of bioactive molecules.
The structure of 4-Hydroxy-3,3-dimethyl-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester is characterized by a piperidine ring substituted with a hydroxyl group at the 4-position and two methyl groups at the 3-position. The presence of the 1,1-dimethylethyl ester group further enhances its chemical reactivity and versatility in synthetic pathways. This configuration makes it an attractive candidate for further functionalization, enabling the creation of more complex derivatives with tailored biological properties.
In recent years, there has been a growing interest in piperidine derivatives due to their demonstrated efficacy in various therapeutic applications. The hydroxyl group in this compound can serve as a nucleophilic site for further chemical modifications, such as etherification or esterification, while the dimethyl substitution at the 3-position contributes to steric stability and metabolic resistance. These features are particularly valuable in designing molecules that require prolonged bioavailability and enhanced target specificity.
One of the most compelling aspects of 4-Hydroxy-3,3-dimethyl-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester is its potential application in the development of novel therapeutic agents. Current research in medicinal chemistry increasingly emphasizes the importance of structure-activity relationships (SAR) to optimize drug candidates. The piperidine scaffold is well-documented for its role in central nervous system (CNS) drugs, cardiovascular medications, and anti-inflammatory agents. By leveraging the unique properties of this compound, researchers aim to develop new molecules that address unmet medical needs.
Recent studies have highlighted the significance of piperidine derivatives in modulating enzyme activity and receptor binding. For instance, modifications at the 3-position of the piperidine ring have been shown to influence binding affinity and selectivity for enzymes such as kinases and phosphodiesterases. The tert-butyl ester group in 4-Hydroxy-3,3-dimethyl-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester not only provides a handle for further derivatization but also contributes to the overall solubility and pharmacokinetic profile of potential drug candidates.
The synthesis of 4-Hydroxy-3,3-dimethyl-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester involves multi-step organic transformations that highlight its synthetic utility. Key synthetic strategies include nucleophilic substitution reactions at the hydroxyl group followed by esterification with isobutyric acid under acidic conditions. These methodologies showcase the compound's adaptability in industrial-scale production and laboratory-scale investigations.
In conclusion, 4-Hydroxy-3,3-dimethyl-1-piperidinecarboxylic Acid 1,1-Dimethylethyl Ester (CAS No. 143306-65-4) represents a promising scaffold for pharmaceutical innovation. Its structural features offer a balance between chemical reactivity and biological activity, making it an invaluable building block for drug discovery programs. As research continues to uncover new therapeutic targets and mechanisms, compounds like this are poised to play a pivotal role in shaping the future of medicine.
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